molecular formula C15H14F3N3O2 B13111993 Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No.: B13111993
M. Wt: 325.29 g/mol
InChI Key: NYRFQOUWCKTDCA-UHFFFAOYSA-N
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Description

Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a trifluoromethyl group, which is known for its significant impact on the physicochemical properties of molecules, enhancing their stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with benzyl isocyanate in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product in high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with molecular targets such as kinases. The trifluoromethyl group enhances the compound’s ability to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is unique due to its specific structural arrangement, which combines the trifluoromethyl group with a benzyl ester and an imidazo[1,2-a]pyrazine core

Properties

IUPAC Name

benzyl 2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c16-15(17,18)12-8-20-6-7-21(9-13(20)19-12)14(22)23-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRFQOUWCKTDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1C(=O)OCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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